Lipophilicity Increase Relative to Unsubstituted Thiazole
4-(Trifluoromethyl)-1,3-thiazole exhibits a calculated LogP value of 2.16, which is substantially higher than that of unsubstituted thiazole (LogP = 0.44) . This lipophilicity enhancement, driven by the -CF₃ group, is a key determinant for improved membrane permeability in cell-based assays and influences pharmacokinetic properties in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.16 |
| Comparator Or Baseline | Thiazole (unsubstituted) LogP = 0.44 |
| Quantified Difference | Increase of 1.72 LogP units |
| Conditions | Computed octanol-water partition coefficient (XLogP3) |
Why This Matters
The increased LogP directly correlates with improved passive membrane diffusion and blood-brain barrier penetration, making 4-(trifluoromethyl)-1,3-thiazole a more suitable starting material for designing CNS-penetrant or cell-active compounds.
- [1] PubChem. Thiazole. CID 9256. Accessed 2026. View Source
